4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile
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Overview
Description
The compound “4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile” appears to contain an oxadiazole ring and a picolinonitrile group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Picolinonitrile, on the other hand, is a derivative of pyridine with a nitrile group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromaticity of the oxadiazole and pyridine rings, the polarity of the nitrile group, and the electronegativity of the chlorine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of oxadiazoles, nitriles, and chloromethyl groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of an aromatic ring might contribute to its stability, the nitrile group might enhance its polarity, and the chloromethyl group might make it reactive .Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile as potential anticancer agents. These compounds may inhibit tumor growth or target specific cancer pathways .
- Hyper Cross-Linked Polymers (HCPs) : The synthesis and characterization of HCPs have gained attention. HCPs exhibit high surface areas, good porosity, and efficient adsorption properties. They find applications in water treatment, gas storage, supercapacitors, and catalysis .
- Quinazolinone Synthesis : 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile serves as a key intermediate in the synthesis of 2-chloromethyl-4(3H)-quinazolinones. These intermediates are valuable for developing novel anticancer agents .
- Imidazole Synthesis : The compound can participate in reactions leading to imidazole derivatives. For example, it can react with 1,2,4-oxadiazole derivatives to form imidazoles .
Drug Discovery and Medicinal Chemistry
Materials Science and Polymer Chemistry
Organic Synthesis and Intermediates
Heterocyclic Chemistry
Mechanism of Action
properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-4-8-13-9(14-15-8)6-1-2-12-7(3-6)5-11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGTZGGONFQBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NOC(=N2)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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